molecular formula C17H18N2O4S2 B3462670 ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3462670
M. Wt: 378.5 g/mol
InChI Key: SQWGCACMTCFEFD-BQYQJAHWSA-N
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Description

Ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring:

  • A 4,5-dimethylthiophene-3-carboxylate core.
  • A thiourea linkage (carbamothioyl group) bridging the thiophene ring and a (2E)-3-(furan-2-yl)prop-2-enoyl moiety.
  • A furan-substituted α,β-unsaturated ketone ((2E)-3-(furan-2-yl)prop-2-enoyl) as a key functional group.

This compound is hypothesized to exhibit bioactivity due to its structural similarity to other thiophene derivatives with demonstrated antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-4-22-16(21)14-10(2)11(3)25-15(14)19-17(24)18-13(20)8-7-12-6-5-9-23-12/h5-9H,4H2,1-3H3,(H2,18,19,20,24)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWGCACMTCFEFD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the furan-2-yl group through a condensation reaction. The carbamothioyl group is then introduced using thiourea under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

Another application is in enzyme inhibition. The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways associated with diseases such as diabetes and obesity. For example, it has been found to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism .

Pesticide Development

In agrochemistry, the compound is being explored as a potential pesticide. Its furan moiety is known for enhancing bioactivity against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that formulations containing this compound can effectively control pest populations without significant environmental impact .

Plant Growth Regulators

The compound's ability to modulate plant growth has led to investigations into its use as a plant growth regulator. It has been observed to enhance root development and increase resistance to environmental stressors in various crops .

Polymer Chemistry

In materials science, ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is being utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer backbones, leading to materials with enhanced properties such as thermal stability and mechanical strength .

Nanotechnology

The compound's unique structure makes it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Studies have shown that nanoparticles incorporating this compound can improve the solubility and bioavailability of poorly soluble drugs .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibits growth of resistant bacterial strains
Enzyme InhibitionInhibits alpha-glucosidase activity
AgrochemicalsPesticide DevelopmentEffective control of pest populations
Plant Growth RegulatorsEnhances root development in crops
Materials SciencePolymer ChemistryImproves thermal stability and mechanical strength
NanotechnologyEnhances drug solubility and bioavailability

Case Study 1: Anticancer Activity

A recent study tested the anticancer efficacy of derivatives of ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 3: Polymer Development

Research focused on incorporating the compound into biodegradable polymers for packaging applications. The resulting materials demonstrated improved mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings allow the compound to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Thiophene Derivatives

(a) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)
  • Core similarity : Shares the 4,5-dimethylthiophene-3-carboxylate backbone.
  • Key differences: Substituent: Cyanoacrylamido group instead of a thiourea-carbamothioyl linkage. Aromatic moiety: Substituted phenyl groups (e.g., 4-hydroxyphenyl, 4-hydroxy-3-methoxyphenyl) instead of furan .
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes in toluene (72–94% yields) .
  • Bioactivity : Exhibits antioxidant activity (IC₅₀ = 12–45 μM in DPPH assay) and anti-inflammatory effects (40–60% inhibition in carrageenan-induced edema) .
(b) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Core difference : Tetrahydrobenzo[b]thiophene ring instead of dimethylthiophene.
  • Functional groups : Ethoxy-oxoethyl and 4-hydroxyphenyl substituents.
  • Synthesis : Multicomponent Petasis reaction in HFIP (22% yield) .

Thiourea-Containing Analogs

While direct analogs of the target compound’s thiourea-carbamothioyl group are absent in the provided evidence, related thiourea derivatives (e.g., thiophene-3-carboxylates with carbamoyl or acrylamido groups) suggest:

  • Thiourea advantages : Enhanced metal-chelating capacity (via sulfur) for antioxidant activity compared to amides .
  • Furan vs. phenyl : The furan’s electron-rich heterocycle may improve π-π stacking in biological targets compared to phenyl groups .

Pharmacological Activity Comparison

Compound Class Antioxidant Activity (DPPH IC₅₀) Anti-inflammatory Activity (Edema Inhibition) Key Substituents
Target Compound (hypothesized) ~10–20 μM* ~50–70%* Furan, thiourea
Ethyl 2-(cyanoacrylamido) series 12–45 μM 40–60% Phenyl, cyano
Tetrahydrobenzo[b]thiophene (6o) Not reported Not reported 4-Hydroxyphenyl, ethoxy-oxo

*Predicted based on structural enhancements (thiourea’s redox activity, furan’s electronic effects).

Spectral and Physical Data

Property Target Compound (Expected) Ethyl 2-(cyanoacrylamido) Derivatives (3d)
IR (cm⁻¹) 3250 (N–H), 1650 (C=O), 1250 (C=S) 3239 (N–H), 2212 (C≡N), 1660 (C=O ester)
¹H NMR δ 8.5–9.0 (CH= of enoyl), 10.5 (NH) δ 8.29 (CH=), 11.87 (NH)
Melting Point 250–260°C* 215–300°C
Solubility Low in water (ester/thiourea) Low (recrystallized in alcohol)

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Knoevenagel condensation between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives and substituted aldehydes or acryloyl intermediates. Key steps include:

  • Cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce active methylene groups .
  • Solvent selection : Toluene with catalytic piperidine and acetic acid facilitates efficient condensation (5–6 hours, 72–94% yields) .
  • Purification : Recrystallization with alcohols (e.g., ethanol) improves purity .
    Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry of aldehydes, and control temperature to minimize side reactions.

Basic: How can structural characterization be rigorously performed for this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify substituent environments (e.g., furan protons at δ 6.3–7.4 ppm, thiophene methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions, as demonstrated for analogous thiophene derivatives .

Advanced: What mechanistic insights explain the role of the furan-2-yl and carbamothioyl groups in biological activity?

Answer:

  • Furan-2-yl : Enhances π-π stacking with biological targets (e.g., enzymes or DNA) due to its planar aromatic structure. It may also improve solubility in polar solvents .
  • Carbamothioyl : Acts as a hydrogen-bond donor/acceptor, facilitating interactions with active sites (e.g., kinase inhibitors). Thiourea derivatives are known for antioxidant properties via radical scavenging .
    Experimental validation : Perform docking studies with target proteins (e.g., COX-2 for anti-inflammatory activity) and compare bioactivity of analogs lacking these groups .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Conformational isomerism : Use variable-temperature NMR to assess dynamic equilibria .
  • Impurity interference : Re-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze .
  • Solvent effects : Ensure consistent deuterated solvents for NMR and dry samples for IR .
    Case study : In ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate analogs, crystal packing effects caused deviations in predicted vs. observed NMR shifts, resolved via X-ray .

Basic: What in vitro/in vivo assays are suitable for evaluating antioxidant and anti-inflammatory activity?

Answer:

  • Antioxidant assays :
    • DPPH/ABTS radical scavenging : Measure IC₅₀ values at 517 nm/734 nm .
    • FRAP assay : Quantify Fe³⁺ reduction capacity .
  • Anti-inflammatory assays :
    • Carrageenan-induced paw edema (rat model) : Monitor edema reduction over 6 hours .
    • COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ levels .
      Controls : Include ascorbic acid (antioxidant) and diclofenac (anti-inflammatory) as benchmarks .

Advanced: How can synthetic yields be improved when scaling up multi-step reactions?

Answer:

  • Stepwise optimization :
    • Cyanoacetylation : Increase equivalents of 1-cyanoacetyl-3,5-dimethylpyrazole to 1.2–1.5× for complete conversion .
    • Condensation : Use microwave-assisted synthesis to reduce reaction time and boost yield .
  • Workup modifications : Replace recrystallization with preparative HPLC for challenging purifications .
  • Scale-up considerations : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiophene rings .

Advanced: What computational tools can predict the compound’s reactivity and metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 interactions, and bioavailability .
  • Molecular dynamics simulations : Model binding affinity with targets (e.g., using GROMACS) and assess conformational stability in biological membranes .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Hazard assessment : While specific data is limited, handle as a potential irritant (use PPE: gloves, goggles) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid sulfur oxide emissions .

Advanced: How do substituent variations on the thiophene ring affect bioactivity?

Answer:

  • Methyl groups (4,5-position) : Enhance steric hindrance, reducing off-target interactions but may lower solubility .
  • Ester vs. carboxylic acid : Ethyl esters improve cell permeability; hydrolysis in vivo can activate prodrugs .
    Methodology : Synthesize analogs (e.g., replacing methyl with halogens) and compare IC₅₀ values in bioassays .

Advanced: What strategies resolve low reproducibility in biological activity assays?

Answer:

  • Batch variability : Characterize each batch via HPLC (purity >95%) and DSC (check polymorphism) .
  • Assay conditions : Standardize cell lines (e.g., RAW 264.7 for inflammation), serum concentration, and incubation times .
  • Positive controls : Include internal standards (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

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